1-ethyl-1H-imidazo[4,5-c]pyridine-2-thiol
Overview
Description
1-ethyl-1H-imidazo[4,5-c]pyridine-2-thiol is a heterocyclic compound featuring an imidazo[4,5-c]pyridine core with an ethyl group at the 1-position and a thiol group at the 2-position
Mechanism of Action
Target of Action
Compounds with similar imidazo[4,5-c]pyridine cores have been reported to act as inhibitors for various enzymes and receptors .
Mode of Action
Imidazole-containing compounds are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Imidazopyridines have been reported to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-ethyl-1H-imidazo[4,5-c]pyridine-2-thiol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-aminopyridine, the compound can be synthesized via a multi-step process involving:
N-alkylation: Reacting 2-aminopyridine with ethyl iodide to introduce the ethyl group.
Cyclization: Treating the resulting N-ethyl-2-aminopyridine with carbon disulfide and a base (such as potassium hydroxide) to form the imidazo[4,5-c]pyridine ring.
Thiol formation: Introducing the thiol group at the 2-position through a thiolation reaction, often using reagents like thiourea or hydrogen sulfide.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the above synthetic routes for scalability. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing catalysts to reduce reaction times and improve selectivity.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-1H-imidazo[4,5-c]pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to modify the imidazo[4,5-c]pyridine ring or the thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified imidazo[4,5-c]pyridine derivatives.
Substitution: Alkylated or acylated imidazo[4,5-c]pyridine derivatives.
Scientific Research Applications
1-ethyl-1H-imidazo[4,5-c]pyridine-2-thiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol: Similar structure but with a methyl group instead of an ethyl group.
1-ethyl-1H-imidazo[4,5-c]pyridine-2-one: Similar structure but with a carbonyl group instead of a thiol group.
1-ethyl-1H-imidazo[4,5-c]pyridine-2-amine: Similar structure but with an amino group instead of a thiol group.
Uniqueness
1-ethyl-1H-imidazo[4,5-c]pyridine-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The ethyl group also influences its physical properties and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-ethyl-3H-imidazo[4,5-c]pyridine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-2-11-7-3-4-9-5-6(7)10-8(11)12/h3-5H,2H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIYCQYYUBNAPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=NC=C2)NC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601200891 | |
Record name | 2H-Imidazo[4,5-c]pyridine-2-thione, 1-ethyl-1,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601200891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423032-56-7 | |
Record name | 2H-Imidazo[4,5-c]pyridine-2-thione, 1-ethyl-1,3-dihydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423032-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Imidazo[4,5-c]pyridine-2-thione, 1-ethyl-1,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601200891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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